molecular formula C11H17N3O2S B2897727 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide CAS No. 922659-10-7

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide

Cat. No. B2897727
CAS RN: 922659-10-7
M. Wt: 255.34
InChI Key: RMNVWCLBPNUCDY-UHFFFAOYSA-N
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Description

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-isopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DAPTA and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Pharmacological Evaluation Research focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine explores their potential as anticonvulsant agents. This study utilized molecular docking to predict the compounds' affinity towards anticonvulsant biotargets, with in vivo studies demonstrating moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).

Investigation into Reactions under Microwave Irradiation Another study investigated the reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines, highlighting a methodological advance in the synthesis of complex heterocyclic compounds (Davoodnia et al., 2009).

Photodissociable Dimer Reduction Products The study on the photodissociation of 2-thiopyrimidine derivatives emphasizes the electrochemical and photochemical reactions of these compounds, contributing to the understanding of nucleic acid photochemistry (Wrona et al., 1975).

Antimicrobial and Antifungal Activities Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-Chloro-6-ethoxy-4-acetylpyridine as the starting material revealed that many of these compounds exhibit significant antibacterial and antifungal activities, comparable to reference drugs (Hossan et al., 2012).

Design and Synthesis for Inhibition of Biological Targets The design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of dihydrofolate reductase and thymidylate synthase demonstrate their potential as antitumor agents. This work illustrates the versatility of pyrimidine derivatives in targeting multiple biological pathways (Gangjee et al., 2005).

properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-6(2)12-9(15)5-17-11-13-8(4)7(3)10(16)14-11/h6H,5H2,1-4H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNVWCLBPNUCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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